碳酸钡-13C

概览

描述

Barium carbonate (BaCO3) is a chemical compound that is used in various industrial applications. It is often employed as a flux in the analysis of refractory materials due to its low flame background and minimal matrix effects, as demonstrated in a study where a barium carbonate-boric acid flux mixture was used effectively for decomposing high alumina, zirconia, and magnesia refractories . Additionally, barium carbonate plays a role in the synthesis of other compounds, such as carbonated barium apatites, which are prepared in aqueous solutions and have applications in materials science .

Synthesis Analysis

Barium carbonate-13C can be synthesized through the reaction of barium isotopes with carbon sources. A high yield synthesis of labeled diethyl carbonate using barium carbonate-13C has been reported, where labeled silver carbonate was prepared from barium carbonate-13C and aqueous silver nitrate with a high yield. This labeled silver carbonate was then used to generate diethyl carbonate-13C through a reaction with ethyl iodide . This method showcases the utility of barium carbonate-13C in synthesizing labeled compounds for research purposes.

Molecular Structure Analysis

The molecular structure of barium carbonate involves a barium ion coordinated to a carbonate group. In the context of carbonated barium apatites, variations in carbonate content have little effect on the width of peaks in X-ray diffraction (XRD) patterns, suggesting a stable crystal structure. The incorporation of carbonate into barium apatites is indicated by specific infrared absorbances in the carbonate spectral regions . Furthermore, the solubility of barium carbonate in aqueous systems has been studied, providing insights into its molecular interactions in different environments .

Chemical Reactions Analysis

Barium carbonate participates in various chemical reactions, including its role in the anion-exchange chromatographic separation of carbohydrates. Barium ions have been shown to improve the separation of carbohydrates by ensuring the complete removal of carbonate, which is beneficial for the reproducibility of chromatographic data . Additionally, barium carbonate is involved in the preparation of carbonated barium-calcium hydroxyapatite solid solutions, where the crystal phases and structures of the products depend on the composition of the starting solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of barium carbonate include its solubility in aqueous systems, which has been determined in basic solutions with and without added Ba2+ ions . The solubility product (Ksp) of barium carbonate has been calculated, providing valuable information for understanding its behavior in different chemical environments. The solubility of carbonated barium apatites has also been studied, showing that it remains almost constant at low carbonate concentrations but increases at higher carbonate values . These properties are essential for the application of barium carbonate in various analytical techniques, such as flame spectrometry and mass spectrometry for barium isotope measurements [2, 4].

科研应用

1. Micellar Structure Characterization

碳酸钡-13C被用于表征非基苯酚酸钡/碳酸钡复合物的胶束结构。利用1H和13C核磁共振(NMR)光谱技术,包括各种NMR方法,来研究这些结构。这项研究突出了非基苯酚酸钡环的氧原子朝向碳酸钡固态中心核心的取向,而脂肪链朝外指向(B. Su, 2002)。

2. 钛柠檬酸钡的表征

对钛柠檬酸钡(BTC)的研究利用碳酸钡-13C来调查其形成和热分解行为。固态13C-NMR光谱提供了关于BTC的配位结构以及在分解过程中羧基团与阳离子之间键合性质的见解,揭示了在特定温度下的碳酸盐物种(J. Tsay & T. Fang, 2004)。

Safety And Hazards

Barium carbonate-13C is harmful if swallowed . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

未来方向

Barium carbonate-13C is widely used in scientific research due to its unique properties and advantages . It is utilized in characterizing the micellar structure of barium nonylphenolate/barium carbonate complexes. The future directions of Barium carbonate-13C could be further explored in the field of scientific research .

性质

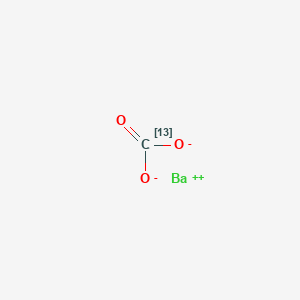

IUPAC Name |

barium(2+);oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRCSIUFZENHW-YTBWXGASSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503904 | |

| Record name | Barium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium carbonate-13C | |

CAS RN |

51956-33-3 | |

| Record name | Barium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium carbonate-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)